メチルビニルスルホン

概要

説明

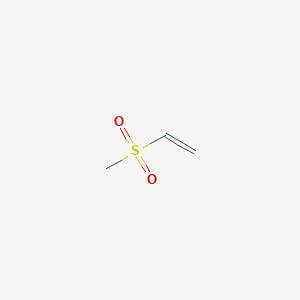

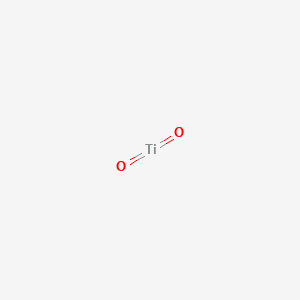

Methyl vinyl sulfone is a versatile chemical intermediate known for its utility in organic synthesis. It is characterized by the presence of a vinyl group attached to a sulfone moiety. This functional group arrangement allows for a variety of chemical reactions, making it a valuable compound in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of vinyl methyl sulfones can be achieved through several methods. A novel approach involves the ammonium iodide-induced sulfonylation of alkenes with DMSO and water, which proceeds smoothly under metal-free conditions and exhibits high stereoselectivity and good functional group tolerance . Another economical and convenient synthesis method uses commercially available sulfinic acid sodium salts and dibromides to produce phenyl and methyl vinyl sulfones in good yields without the need for a catalyst .

Molecular Structure Analysis

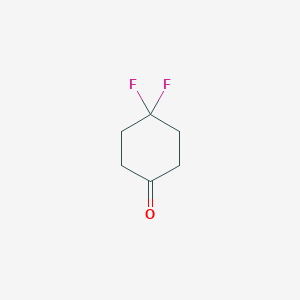

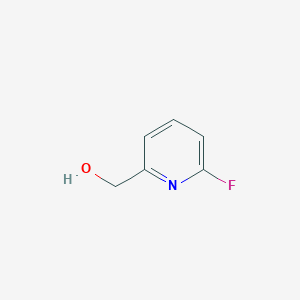

The molecular structure of methyl vinyl sulfones is characterized by the presence of a vinyl group (an ethene molecule) attached to a sulfone group (a sulfur atom doubly bonded to two oxygen atoms and single-bonded to two carbon atoms). This structure is pivotal for the reactivity of the compound, allowing it to participate in various chemical reactions.

Chemical Reactions Analysis

Methyl vinyl sulfones are known for their ability to undergo a range of chemical reactions. They can participate in 1,4-addition reactions and cycloaddition reactions, which are useful in the synthesis of cyclopropane derivatives and pyrazoles . The regioselective thiol-yne reaction of thiol with ((methyl-d3)sulfonyl)ethyne is another example, leading to the synthesis of vinyl sulfides with high selectivity . Additionally, vinyl sulfones can be used as equivalents of acetylenes in 1,3-dipolar cycloaddition reactions to form pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl vinyl sulfones are influenced by their molecular structure. The presence of the sulfone group imparts a degree of polarity to the molecule, which can affect its solubility and reactivity. The vinyl group allows for reactions typical of alkenes, such as addition reactions. The specific physical properties, such as melting point and boiling point, are not detailed in the provided papers and would typically require experimental data or literature values for accurate description.

Relevant Case Studies

Case studies involving methyl vinyl sulfones include their use in the synthesis of trifluoromethyl-substituted cyclopropane derivatives , the reaction with methyl-α-d-glucoside to form dye-glucoside conjugates , and the formation of vinyl sulfone-containing compounds via C-C coupling reactions . These examples highlight the compound's utility in creating diverse molecular architectures and its potential applications in medicinal chemistry and material science.

科学的研究の応用

ヌクレオシド分析における誘導体化試薬

メチルビニルスルホンは、キャピラリーHPLC-質量分析法によるヌクレオシド混合物中のシュードウリジンの検出のための誘導体化試薬として使用されます。 このアプリケーションは、ヌクレオシド分析における方法を改善するために不可欠です .

材料改質と繊維産業

これは、綿織物へのマイケル付加によるメチルスルホニルエチルセルロースの調製に役立ち、材料改質と繊維産業におけるその役割を示しています .

有機合成と触媒

この化合物は、アリールハライドのヘックビニル化に関与しており、有機合成と触媒におけるその重要性を示しています .

共重合プロセス

DFT研究では、ホスフィン-スルホネートおよびα-ジイミン系パラジウム触媒によって触媒されるエチレンとメチルビニルスルホン(MVS)の共重合を調査し、ポリマー化学におけるその役割を強調しています .

医薬品化学と医薬品合成

メチルビニルスルホンは、システイン残基のチオールに結合するためのファーマコフォアとして作用し、医薬品化学と医薬品合成において重要です。 これは、さまざまな薬理学的活性により、DNAエンコード化学ライブラリーにおける共有結合性ワーヘッドとしても使用されています .

合成調製

この化合物は、オレフィンメタセシス、共役還元、非対称ジヒドロキシル化(AD)、および高度に官能化された標的につながるその他の反応を含む、さまざまな合成調製に関与しており、その合成の汎用性を示しています .

作用機序

Target of Action

Methyl vinyl sulfone primarily targets the thiol of cysteine residues . This compound is widely used as a potent irreversible inhibitor of cysteine proteases , a group of enzymes that play a crucial role in protein degradation, signal transduction, and regulation of the cell cycle.

Mode of Action

The sulfone group in methyl vinyl sulfone makes the vinyl group electrophilic, allowing it to act as a pharmacophore for binding to the thiol of cysteine residues . This interaction results in the inactivation of the target enzymes by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .

Biochemical Pathways

Methyl vinyl sulfone affects the biochemical pathways involving cysteine proteases. For instance, it targets cruzain, the major cysteine protease of the protozoa Trypanosoma cruzi, which causes Chagas disease . The irreversible reaction of this drug with a biologically relevant thiol can lead to undesired side reactions, such as toxicity due to reaction with glutathione and depletion of the glutathione pool, or alkylation of membrane proteins .

Pharmacokinetics

The compound’s covalent reaction with a target enzyme is known to enhance binding affinity and prolong the resting time at the enzyme . This time is strongly influenced by the free binding energy of the corresponding enzyme-inhibitor complex .

Result of Action

The result of methyl vinyl sulfone’s action is the inactivation of its target enzymes, leading to potential therapeutic effects. For example, K11777, a vinyl sulfone-based compound, has shown promise as a potent inhibitor of parasitic and mammalian proteases in preclinical studies .

Action Environment

The action, efficacy, and stability of methyl vinyl sulfone can be influenced by various environmental factors. For instance, the reaction of methyl vinyl sulfone with thiols can be modified from an irreversible to a reversible reaction . .

Safety and Hazards

MVS is harmful if swallowed and fatal in contact with skin . It causes serious eye damage . It is recommended to wash face, hands, and any exposed skin thoroughly after handling MVS. Do not eat, drink, or smoke when using this product. Do not get MVS in eyes, on skin, or on clothing. Wear protective gloves, protective clothing, eye protection, and face protection .

将来の方向性

Recent studies have shown that the reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

特性

IUPAC Name |

1-methylsulfonylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c1-3-6(2,4)5/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIJTQZXUURFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031628 | |

| Record name | Methyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl vinyl sulfone is a clear pale yellow liquid. (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

252 to 255 °F at 24 mmHg (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 63 °F (NTP, 1992) | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.2117 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

3680-02-2 | |

| Record name | METHYL VINYL SULFONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20707 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl vinyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylsulphonyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6N4PU5BSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)

![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)